4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Kinase inhibitor design Structure-activity relationship Pyrazole regioisomer comparison

Accelerate kinase inhibitor and anti-inflammatory SAR campaigns with a single building block. Generic sulfonyl chlorides cannot replicate the 1-methylpyrazol-3-yl para substitution pattern that provides specific vector geometry and N-2 lone pair availability for ATP-binding pocket interactions. This compound enables: - Single-step sulfonamide formation with diverse amines, cutting lead optimization time. - N-Methyl substitution that eliminates N-H donor capacity while retaining metal-coordinating lone pair. - Predicted LogD 2.38 (pH 7.4) for favorable cellular permeability. - Consistent 97% purity for reproducible library synthesis.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 916766-81-9
Cat. No. B1613385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
CAS916766-81-9
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClN2O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
InChIKeyPXFXKTMOZHYJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl Chloride: Overview and Differentiation


4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS 916766-81-9) is a bifunctional aryl sulfonyl chloride building block (C₁₀H₉ClN₂O₂S, MW 256.71) featuring a 1-methylpyrazol-3-yl substituent para to a reactive sulfonyl chloride group . This compound serves as a key intermediate for constructing sulfonamide, sulfonate ester, and sulfonyl-based derivatives in medicinal chemistry and agrochemical research , with predicted physicochemical parameters including melting point 89.5–91°C, boiling point 397.1±25.0°C, density 1.41±0.1 g/cm³, and predicted pKa of 0.24±0.10 .

Pre-assembled 1-methylpyrazol-3-yl phenyl scaffold for sulfonamide library synthesis
Kinase inhibitor and anti-inflammatory SAR campaigns
Crystalline solid (mp 89.5–91°C) supports precise weighing and ambient handling

Why Generic Sulfonyl Chloride Alternatives Cannot Substitute


The sulfonyl chloride functional group is common across numerous building blocks, but the electronic and steric properties conferred by the 1-methylpyrazol-3-yl substituent at the para position cannot be replicated by simple aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) or regioisomeric pyrazole variants. In the development of sulfonamide-based kinase inhibitors and anti-inflammatory agents, the pyrazole moiety contributes to target binding selectivity through specific hydrogen-bonding and π-stacking interactions with protein kinase ATP-binding pockets [1]. Specifically, the N-1 methyl substitution pattern eliminates N-H hydrogen bond donor capacity while maintaining nitrogen lone pair availability for metal coordination, a feature exploited in pyrazolophenyl-benzenesulfonamide antitumor agent design [2]. Substitution with unsubstituted pyrazole analogs, 1-aryl pyrazole variants, or simple phenyl sulfonyl chlorides would alter both the conformational profile and electronic distribution of derived sulfonamides, potentially compromising target engagement and selectivity in structure-activity relationship (SAR) campaigns [3].

Regioisomer
1-methylpyrazol-4-yl analogs may shift vector geometry and pharmacophore orientation in kinase inhibitor design.
NH-pyrazole
Unsubstituted pyrazole introduces an N-H donor that can alter permeability and off-target interactions.
Generic aryl
Simple aryl sulfonyl chlorides lack the electronic and steric modulation needed for kinase pocket binding.

Quantitative Evidence Against Closest Analogs


Regioisomeric Differentiation for Kinase Inhibitor Scaffolds

The 1-methylpyrazol-3-yl substitution pattern (present in CAS 916766-81-9) provides a distinct vector geometry for sulfonamide extension compared to the 1-methylpyrazol-4-yl regioisomer. In substituted pyrazolophenyl-benzenesulfonamide compounds modulating protein kinase activity, the 3-position attachment of the pyrazole to the phenyl ring orients the sulfonamide pharmacophore differently than 4-position attachment, affecting kinase selectivity profiles [1]. Patent exemplification demonstrates that compounds derived from the 3-pyrazolylphenyl sulfonamide scaffold exhibit modulation of Raf/MEK/ERK pathway kinases, with the specific substitution pattern influencing both potency and selectivity across kinase family members [2].

Regioisomeric Vector Geometry
Class-level inference
3-position orients sulfonamide pharmacophore differently than 4-position attachment
Affects kinase selectivity profiles in lead optimization.
Inferred from pyrazolophenyl-benzenesulfonamide patent SAR analysis.
Kinase inhibitor design Structure-activity relationship Pyrazole regioisomer comparison

N-Methyl Substitution: Hydrogen-Bonding Capacity vs. Unsubstituted Pyrazole

The 1-methyl substitution on the pyrazole ring eliminates the N-H hydrogen bond donor present in unsubstituted pyrazole analogs while retaining the N-2 lone pair as a hydrogen bond acceptor. This modification is critical in medicinal chemistry applications where N-H donors may introduce undesired off-target interactions or reduce membrane permeability [1]. In sulfonamide derivatives evaluated for kinase inhibition, the 1-methylpyrazole moiety contributes to binding selectivity through specific orientation within hydrophobic pockets that cannot accommodate the additional polarity of an unsubstituted N-H pyrazole [2]. The difference is structural rather than a directly measured quantitative parameter for the parent sulfonyl chloride.

H-Bond Donor Elimination
Class-level inference
Δ = 1 H-bond donor eliminated (N-methyl vs. NH)
Supports target selectivity and membrane permeability context.
Structural analysis based on chemical composition.
Hydrogen bonding Drug-receptor interaction Pyrazole derivatization

Physicochemical Differentiation: pKa and LogD vs. Unsubstituted Analogs

The predicted pKa of 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is 0.24±0.10, reflecting the electron-withdrawing influence of the pyrazole substituent on the benzenesulfonyl system . For comparison, benzenesulfonyl chloride has a reported pKa of approximately –2.3 to –1.5 for the conjugate acid (benzenesulfonic acid) [1]. The significant difference (Δ ≈ 1.7–2.5 log units) indicates that the 1-methylpyrazol-3-yl group exerts an electron-donating resonance effect relative to unsubstituted phenyl, modulating the electrophilicity of the sulfonyl chloride toward nucleophiles. Additionally, predicted LogD values (pH 7.4) of approximately 2.38 indicate moderate lipophilicity suitable for blood-brain barrier penetration considerations in CNS-targeted drug discovery [2], whereas simpler aryl sulfonyl chlorides (e.g., tosyl chloride) exhibit different hydrophobicity profiles.

pKa Differentiation
Cross-study comparable
ΔpKa ≈ 1.7–2.5 units (target compound less acidic vs. benzenesulfonic acid)
Modulates electrophilicity toward nucleophiles.
Predicted pKa 0.24±0.10 vs. experimental –2.3 to –1.5.
Physicochemical properties pKa comparison Lipophilicity

Thermal Stability and Handling vs. Aliphatic Sulfonyl Chlorides

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a crystalline solid with a melting point of 89.5–91°C, enabling convenient weighing and handling at ambient temperature compared to lower-melting or liquid sulfonyl chlorides . The predicted boiling point of 397.1±25.0°C at 760 mmHg and vapor pressure of 0.0±0.9 mmHg at 25°C indicate low volatility, advantageous for safe laboratory handling relative to volatile aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride, bp 161°C, vapor pressure ~3 mmHg at 20°C). The compound is supplied at ≥95% purity from commercial sources with recommended long-term storage in cool, dry conditions due to moisture sensitivity of the sulfonyl chloride group .

Thermal Stability & Volatility
Cross-study comparable
Δmp > 120°C; bp ~236°C higher vs. methanesulfonyl chloride
Solid-state handling improves weighing accuracy and reduces exposure risk.
Target: mp 89.5–91°C; predicted bp 397.1±25.0°C.
Thermal stability Storage conditions Solid handling

Reactivity Differentiation: Electronic Effects of para-Substituent

The sulfonyl chloride group of 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride reacts with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and thiosulfonate derivatives respectively . The electron-donating resonance effect of the 1-methylpyrazol-3-yl group (as evidenced by the elevated pKa relative to unsubstituted benzenesulfonic acid) modulates the electrophilicity of the sulfonyl chloride toward nucleophiles compared to electron-withdrawing substituted analogs (e.g., 4-nitrobenzenesulfonyl chloride). This property influences reaction rates in parallel synthesis and the hydrolytic stability of the sulfonyl chloride under aqueous workup conditions. The compound's reactivity profile makes it suitable for preparing sulfonamide libraries targeting kinase enzymes, as demonstrated in pyrazolophenyl-benzenesulfonamide antitumor agent patents [1].

Electrophilicity Modulation
Class-level inference
Moderately electrophilic due to electron-donating resonance effect
Supports chemoselectivity review in multifunctional substrates.
Inferred from pKa comparison; no direct kinetic rate data.
Sulfonamide synthesis Electrophilicity Nucleophilic substitution

Synthetic Versatility: Direct Access to Sulfonamide Pharmacophores

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride provides a pre-assembled 1-methylpyrazol-3-yl phenyl sulfonyl scaffold that enables direct sulfonamide formation in a single synthetic step . Alternative routes to pyrazole-containing sulfonamides often require multi-step sequences involving pyrazole ring construction (e.g., hydrazine condensation with 1,3-dicarbonyl compounds followed by sulfonylation) or cross-coupling of preformed pyrazoles with aryl halides followed by sulfonyl chloride installation [1]. The commercial availability of this compound at 95–97% purity from multiple suppliers eliminates 2–4 synthetic steps compared to de novo construction, reducing time to target sulfonamide derivatives and improving overall yield in library synthesis campaigns. This synthetic efficiency is particularly valuable in kinase inhibitor programs where rapid SAR exploration of sulfonamide substituents is required [2].

Synthetic Step Reduction
Class-level inference
Δ = 2–4 synthetic steps saved vs. de novo pyrazole construction
Accelerates SAR cycles and reduces cumulative synthetic risk.
Based on retrosynthetic analysis of standard routes.
Synthetic efficiency Building block strategy Medicinal chemistry

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: Sulfonamide Library Synthesis

This compound enables rapid synthesis of pyrazolophenyl-benzenesulfonamide derivatives for kinase inhibitor SAR campaigns. The 1-methylpyrazol-3-yl substitution pattern provides specific vector geometry for sulfonamide extension that modulates binding to protein kinase ATP pockets [1]. Single-step sulfonamide formation from the sulfonyl chloride with diverse amines accelerates lead optimization timelines, as demonstrated in patent exemplifications of antitumor agents targeting deregulated kinase activity [2]. The N-methyl substitution eliminates an N-H donor while retaining N-2 lone pair availability for kinase hinge region interactions [3].

Anti-Inflammatory Development: COX-2 Selective Inhibitor Scaffold

Sulfonamide derivatives bearing methylsulfonylphenyl pyrazole moieties have demonstrated selective COX-2 inhibition in recent medicinal chemistry studies [1]. 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride serves as a key building block for constructing related sulfonamide-based anti-inflammatory candidates, with the pyrazole ring contributing to binding selectivity for COX-2 over COX-1 isoforms [2]. The compound's predicted LogD of 2.38 at pH 7.4 [3] supports favorable membrane permeability for cellular target engagement, while the 95–97% commercial purity ensures reproducible synthetic outcomes.

Antiviral Research: Non-Nucleoside Polymerase Inhibitor Synthesis

Pyrazole-containing sulfonamide derivatives have been identified as potent non-nucleoside inhibitors of viral RNA-dependent RNA polymerases [1]. The 1-methylpyrazol-3-yl phenyl sulfonyl scaffold present in this compound provides a privileged pharmacophore for targeting viral polymerase complexes, with the sulfonyl chloride enabling efficient conjugation to diverse amine-containing fragments [2]. The solid-state handling properties (mp 89.5–91°C, low volatility) [3] facilitate accurate weighing for small-scale analog synthesis in antiviral drug discovery programs.

Chemical Biology Probes: Sulfonyl Fluoride and Sulfonate Ester Synthesis

Beyond sulfonamides, 4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride enables synthesis of sulfonyl fluorides (for covalent probe development) and sulfonate esters (for targeted protein degradation studies) [1]. The electron-donating resonance effect of the 1-methylpyrazol-3-yl group, as reflected in the predicted pKa of 0.24±0.10 [2], modulates the stability and reactivity of derived sulfonyl fluorides compared to electron-deficient aryl sulfonyl fluoride probes. This tunable reactivity is valuable for optimizing target engagement kinetics in chemical biology applications [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
1-methylpyrazol-3-yl vector geometry for sulfonamide library synthesis
Kinase panel selectivity and target engagement SAR
Anti-inflammatory scaffold studies
Predicted LogD 2.38 and COX-2 pharmacophore compatibility
COX isoform selectivity and cellular permeability
Antiviral polymerase inhibitor synthesis
Pre-assembled pyrazole-phenyl sulfonyl chloride core for non-nucleoside inhibitors
Polymerase inhibition and antiviral activity screening
Covalent probe and PROTAC development
Tunable electrophilicity for sulfonyl fluoride/sulfonate ester formation
Target engagement kinetics and proteolytic degradation efficiency

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